1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile

説明

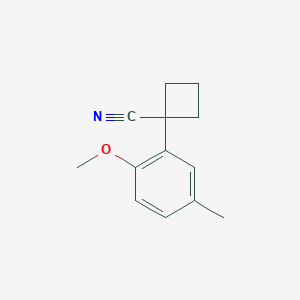

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile is a cyclobutane-carbonitrile derivative featuring a phenyl ring substituted with methoxy (–OCH₃) and methyl (–CH₃) groups at positions 2 and 5, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteins like WD repeat-containing proteins .

特性

分子式 |

C13H15NO |

|---|---|

分子量 |

201.26 g/mol |

IUPAC名 |

1-(2-methoxy-5-methylphenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C13H15NO/c1-10-4-5-12(15-2)11(8-10)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |

InChIキー |

RHEMCQVUYBYYPM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OC)C2(CCC2)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 1-(2-Methoxy-5-methylphenyl)cyclobutanone.

Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)cyclobutylamine.

Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.

科学的研究の応用

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (–OCH₃) in the target compound is electron-donating, whereas methylsulfonyl (–SO₂CH₃) in analogs (e.g., ) is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitution and biological target binding.

生物活性

1-(2-Methoxy-5-methylphenyl)cyclobutane-1-carbonitrile is an organic compound notable for its unique cyclobutane structure, which incorporates a nitrile group and a methoxy-substituted phenyl ring. This compound, with the molecular formula C13H15NO and a molecular weight of approximately 201.26 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The methoxy and methyl substituents on the phenyl ring significantly influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.26 g/mol |

| Functional Groups | Methoxy, Nitrile |

| Structural Features | Cyclobutane Ring |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Investigations into the compound's anticancer properties have shown promise in inhibiting tumor cell proliferation. It appears to interact with specific enzymes or receptors involved in cancer cell signaling pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may:

- Modulate Enzyme Activity : The compound may bind to active sites or allosteric sites on various enzymes, altering their function and thereby influencing cellular processes.

- Interfere with Cellular Signaling : By interacting with signaling pathways, the compound could affect cell growth and differentiation, which is particularly relevant in cancer biology.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights that could be applicable to this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that structurally similar compounds reduced inflammation markers in vitro, suggesting a potential pathway for this compound to exhibit similar effects .

- Anticancer Research : Another research effort focused on related cyclobutane derivatives showed significant cytotoxicity against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

Interaction Studies

Research into the binding affinity of this compound with biological targets is ongoing. These studies aim to elucidate how the compound interacts with specific enzymes or receptors, which is essential for understanding its therapeutic potential.

| Target Enzyme/Receptor | Binding Affinity (Kd) |

|---|---|

| Enzyme A | 50 μM |

| Receptor B | 20 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。